

(2R,5S)-Ritlecitinib: A Comprehensive In Vivo Analysis of Metabolism and Excretion Pathways

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Compound of Interest

Compound Name: (2R,5S)-Ritlecitinib

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Introduction

(2R,5S)-Ritlecitinib, marketed as LITFULO®, is a novel kinase inhibitor approved for the treatment of severe alopecia areata.[1][2] As a dual, irreversible inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases, its efficacy is intrinsically linked to its pharmacokinetic and pharmacodynamic profiles.[2][3] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is paramount for predicting drug-drug interactions, understanding inter-individual variability, and ensuring patient safety. This technical guide provides an in-depth overview of the in vivo metabolism and excretion pathways of **(2R,5S)-Ritlecitinib**, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological and procedural pathways.

Pharmacokinetic Profile Summary

Ritlecitinib exhibits rapid absorption and elimination. Following oral administration, peak plasma concentrations are reached within approximately one hour.[3] The drug has an absolute oral bioavailability of about 64% and a mean terminal half-life ranging from 1.3 to 2.3 hours.[3][4] Steady-state concentrations are typically achieved by day four of once-daily dosing.[3] Co-administration with a high-fat meal does not have a clinically significant impact on overall exposure, although it can reduce the maximum concentration (C_{max}) by approximately 32% and slightly increase the area under the curve (AUC) by 11%.[5]

Data Presentation: Quantitative Analysis of Ritlecitinib Disposition

The following tables summarize the key quantitative data related to the metabolism and excretion of **(2R,5S)-Ritlecitinib** in vivo.

Table 1: Key Pharmacokinetic Parameters of **(2R,5S)-Ritlecitinib**[\[3\]](#)[\[4\]](#)[\[6\]](#)

Parameter	Value
Absolute Oral Bioavailability (F)	~64%
Time to Peak Plasma Concentration (Tmax)	~1 hour
Mean Terminal Half-Life (t1/2)	1.3 - 2.3 hours
Plasma Protein Binding	~14%
Volume of Distribution (Vd)	~1.3 L/kg
Blood Clearance	~5.6 mL/min/kg

Table 2: Excretion of Radiolabeled **(2R,5S)-Ritlecitinib**[\[1\]](#)[\[3\]](#)

Excretion Route	Percentage of Administered Dose
Urine	~66%
Feces	~20%
Unchanged Drug in Urine	~4%

Table 3: Contribution of Metabolic Pathways to Ritlecitinib Clearance[\[6\]](#)

Metabolic Pathway	Fractional Clearance
Oxidative Metabolism (CYP-mediated)	0.47
Glutathione (GSH) Conjugation	0.24

Table 4: In Vitro Contribution of Cytochrome P450 Isoforms to Oxidative Metabolism[6]

CYP Isoform	Fractional Contribution
CYP3A	0.29
CYP2C8	0.09
CYP1A2	0.07
CYP2C9	0.02

Metabolism of (2R,5S)-Ritlecitinib

The metabolism of ritlecitinib is extensive and occurs through multiple pathways, with no single route accounting for more than 25% of its total metabolism.[1][4] The primary metabolic transformations are mediated by Cytochrome P450 (CYP) enzymes and Glutathione S-transferases (GSTs).[1][3]

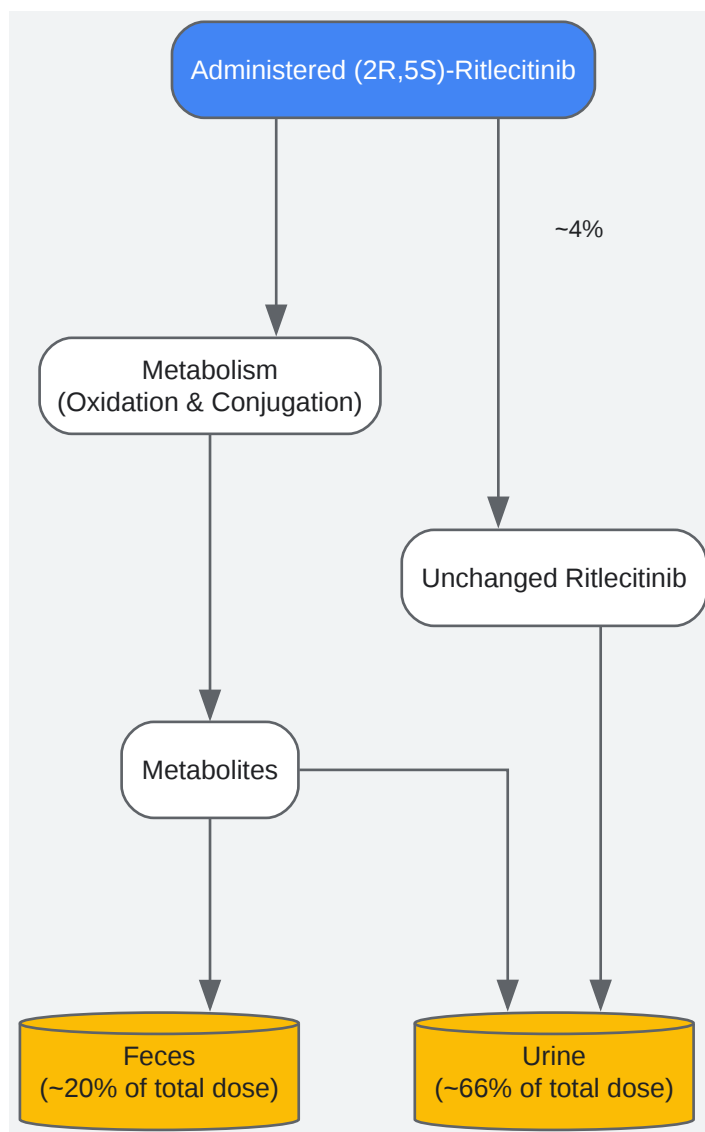
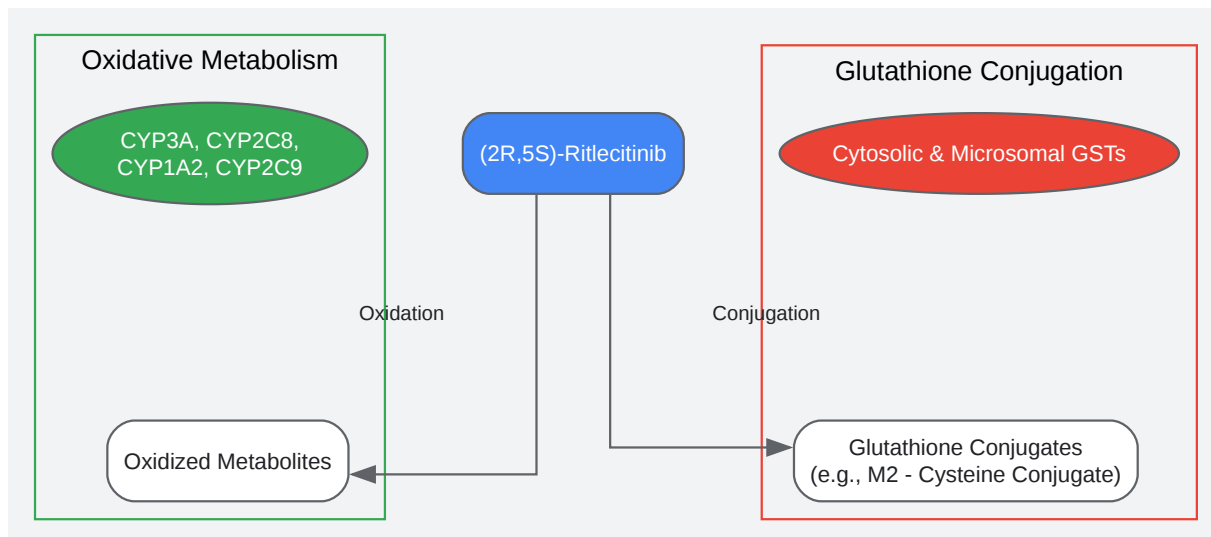
Oxidative Metabolism

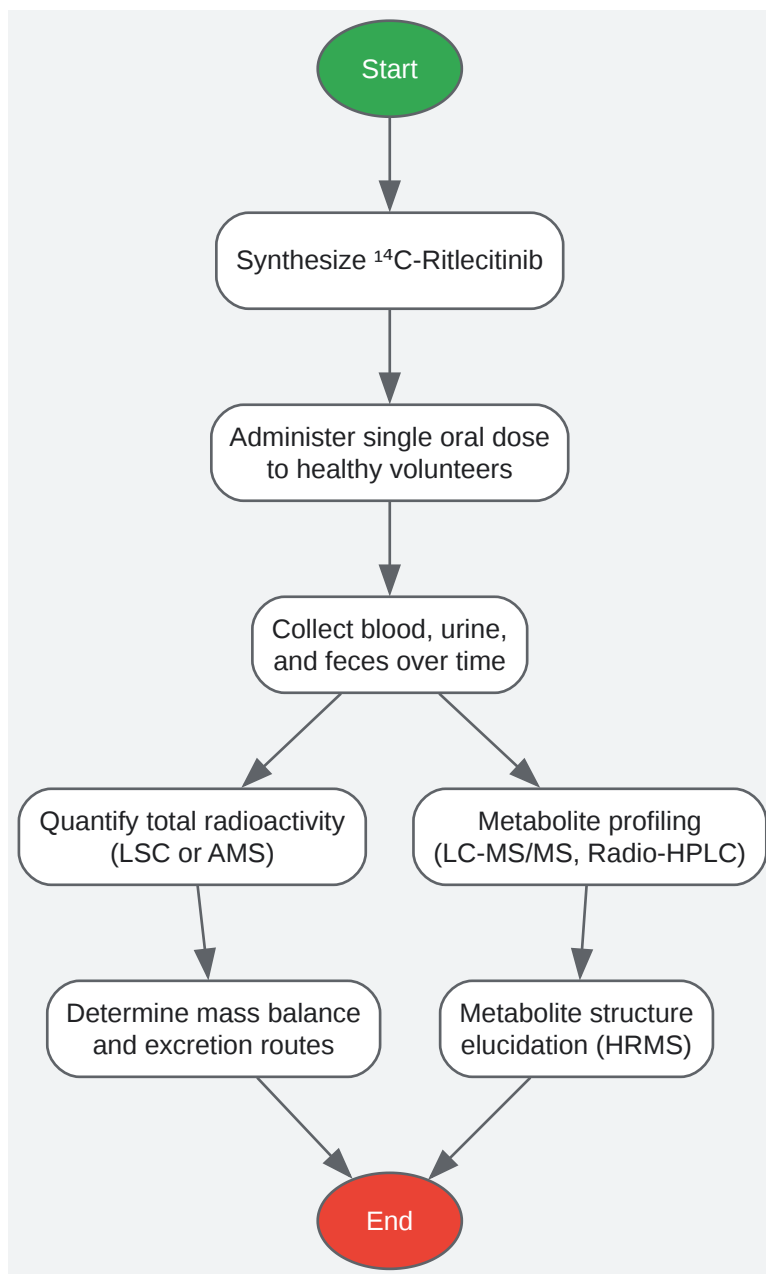
Oxidative metabolism is a significant clearance pathway for ritlecitinib, accounting for a fractional clearance of 0.47.[6] In vitro studies have identified several CYP isoforms responsible for this oxidation, with CYP3A being the major contributor, followed by CYP2C8, CYP1A2, and CYP2C9.[6]

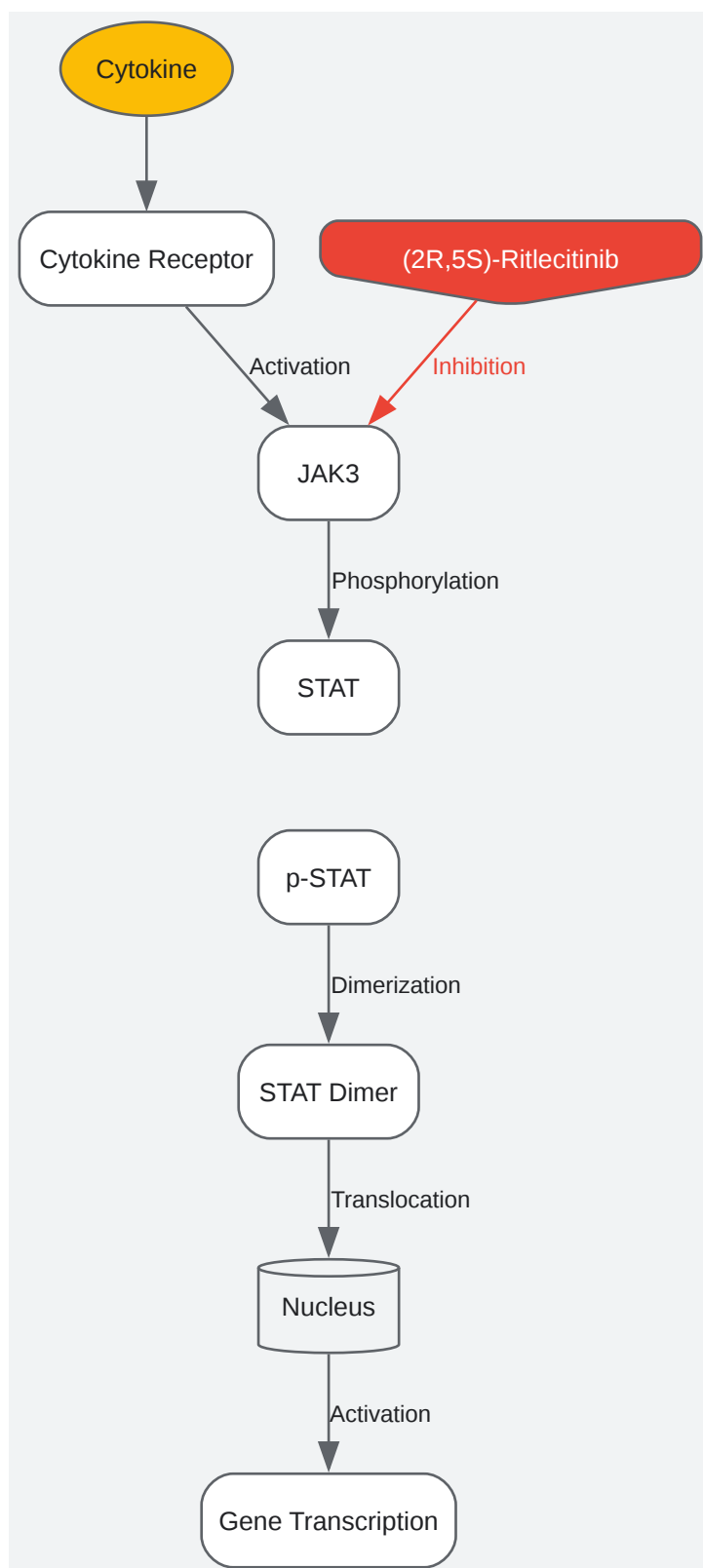
Glutathione Conjugation

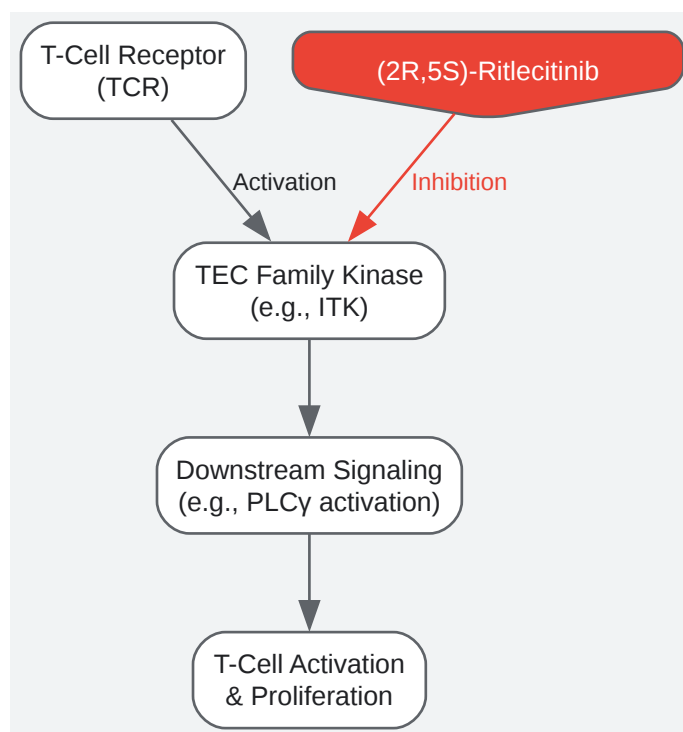
Conjugation with glutathione (GSH) is another major metabolic route, with a fractional clearance of 0.24.[6] This reaction is catalyzed by a wide range of cytosolic and microsomal GSTs, including GST A1/3, M1/3/5, P1, S1, T2, Z1, and microsomal GST 1/2/3.[3] The acrylamide moiety in the ritlecitinib structure is susceptible to nucleophilic attack by the thiol group of glutathione. The major circulating metabolite, M2, is a pharmacologically inactive cysteine conjugate.[6]

Below is a diagram illustrating the primary metabolic pathways of **(2R,5S)-Ritlecitinib**.









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